Product packaging for 2-Methylbenzo[d]oxazole-4-carbaldehyde(Cat. No.:CAS No. 446864-46-6)

2-Methylbenzo[d]oxazole-4-carbaldehyde

Cat. No.: B3052751
CAS No.: 446864-46-6
M. Wt: 161.16 g/mol
InChI Key: GGURWNPQQILNHC-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-4-carbaldehyde (CAS 446864-46-6) is a high-purity chemical building block for research and development. This compound features the benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular formula is C9H7NO2, with a molecular weight of 161.157 g/mol . Benzoxazole derivatives are extensively investigated for their potential in pharmaceutical development. Research indicates that 2-substituted benzoxazole analogues demonstrate significant antimicrobial activity , with some compounds showing potent effects against Gram-negative bacteria like Escherichia coli , potentially through the inhibition of the bacterial enzyme DNA gyrase . Furthermore, structural analogues of this compound, specifically 2-methylbenzo[d]oxazole derivatives, have been identified as potent inhibitors of Monoamine Oxidase (MAO) enzymes . MAO inhibitors are crucial tools in neuroscience research and have therapeutic applications for treating neuropsychiatric and neurodegenerative disorders, such as depression and Parkinson's disease . The aldehyde functional group on the 4-position makes this compound a versatile intermediate for further synthetic elaboration, enabling the exploration of structure-activity relationships in drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B3052751 2-Methylbenzo[d]oxazole-4-carbaldehyde CAS No. 446864-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzoxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGURWNPQQILNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624062
Record name 2-Methyl-1,3-benzoxazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446864-46-6
Record name 2-Methyl-1,3-benzoxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzoxazole-4-carbaldehyde
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Synthetic Methodologies for 2 Methylbenzo D Oxazole 4 Carbaldehyde and Its Core Structure

Strategic Approaches to the Benzo[d]oxazole Ring System

The formation of the benzo[d]oxazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies often begin with ortho-substituted benzene (B151609) precursors that undergo cyclization to form the fused heterocyclic system.

The most prevalent and direct method for synthesizing the benzoxazole (B165842) core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the context of 2-methylbenzoxazole (B1214174), this typically involves the reaction of a 2-aminophenol with acetic acid or acetic anhydride (B1165640). The reaction proceeds via an initial acylation of the amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring.

To achieve the target molecule with a substituent at the 4-position, a correspondingly substituted 2-aminophenol is required. For instance, the synthesis could commence with 3-amino-4-hydroxybenzaldehyde. The condensation of this precursor with an appropriate methyl-group source would directly lead to the formation of the 2-methylbenzo[d]oxazole-4-carbaldehyde. Various catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation under different reaction conditions. nih.govnih.gov

Precursor 1Precursor 2Catalyst/ConditionsProduct
2-AminophenolAcetic AnhydrideHeat2-Methylbenzoxazole
3-Amino-4-hydroxybenzaldehydeAcetic AnhydrideAcid CatalystThis compound

Oxidative cyclization offers an alternative pathway to the benzoxazole core. This approach often starts with a phenolic Schiff base, formed from the condensation of a 2-aminophenol and an aldehyde. Subsequent oxidation of this intermediate induces the cyclization to the benzoxazole. A variety of oxidizing agents can be employed for this purpose. This method is particularly useful when direct condensation is challenging. tcichemicals.com

Another strategy involves the direct oxidative cyclization of catechols with amines. While this method is more general for C-2 alkyl-substituted benzoxazoles, its application for specifically substituted derivatives would depend on the availability of the starting catechol. nih.gov

Intramolecular cyclization strategies provide a powerful means to construct the benzoxazole ring, often from readily available starting materials. A common approach involves the intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-haloanilide. For example, a 2-chloro-N-(2-hydroxyphenyl)acetamide derivative could undergo base-mediated intramolecular cyclization to form the benzoxazole ring. This method is advantageous as it allows for the pre-installation of substituents on the aniline ring. chemsynthesis.com

A proposed mechanism for a copper-catalyzed intramolecular C-O bond formation involves the coordination of the amide to a Cu(I) center, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the benzoxazole ring. chemsynthesis.com

Organometallic chemistry offers several routes to benzoxazoles. Copper-catalyzed tandem cyclization of 2-halophenols with amidines has been reported as a ligand-free and efficient method for preparing various benzoxazole derivatives. orgsyn.org This approach avoids the need for strong oxidants or acids. Palladium-catalyzed reactions have also been utilized in the synthesis of benzoxazoles, for instance, through the carbonylation of o-aminophenols with aryl halides. rsc.org

The transformation of one heterocyclic ring system into another can be a synthetically useful strategy. While less common for the direct synthesis of simple benzoxazoles, such transformations can be valuable in more complex molecular architectures. For instance, the rearrangement of certain N-aryl oximes or related nitrogen-containing heterocycles under specific conditions can lead to the formation of a benzoxazole core.

Introduction and Manipulation of the Carbaldehyde Moiety at Position 4

Once the 2-methylbenzoxazole core is established, or by using a pre-functionalized starting material, the carbaldehyde group must be introduced at the C4 position.

One of the most direct methods for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction . tcichemicals.comijpcbs.commychemblog.comchemistrysteps.comcambridge.org This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a disubstituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comcambridge.org The benzoxazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The reaction would likely proceed with the formylation occurring on the benzene ring, and the position of substitution would be directed by the existing substituents.

Another classical method for the formylation of phenolic compounds is the Reimer-Tiemann reaction , which uses chloroform in a basic solution. researchgate.netgoogle.com However, its application to benzoxazoles is less common and may lead to a mixture of products. The Duff reaction , which uses hexamethylenetetramine in an acidic medium, is another possibility for the formylation of activated aromatic rings. google.com

A more targeted approach involves ortho-lithiation . If a suitable directing group is present on the benzoxazole ring, treatment with a strong base like n-butyllithium can lead to deprotonation at a specific position. The resulting organolithium species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the carbaldehyde group. nih.gov

Alternatively, the carbaldehyde group can be obtained through the manipulation of an existing functional group at the 4-position.

Oxidation of a primary alcohol: If 4-(hydroxymethyl)-2-methylbenzo[d]oxazole is available, it can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). researchgate.net

Reduction of a carboxylic acid or its derivative: The synthesis of methyl 2-methylbenzo[d]oxazole-4-carboxylate has been reported. lookchem.com This ester can be reduced to the corresponding aldehyde. A common method for this transformation is the use of a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. Another approach involves the conversion of the carboxylic acid to a Weinreb amide, which can then be treated with an organometallic reagent or a hydride to yield the aldehyde. A method for the large-scale preparation of 2-methyloxazole-4-carboxaldehyde involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride. researchgate.net

Starting MaterialReagent(s)ProductReaction Type
2-MethylbenzoxazolePOCl3, DMFThis compoundVilsmeier-Haack Formylation
4-(Hydroxymethyl)-2-methylbenzo[d]oxazoleMnO2 or PCCThis compoundOxidation
Methyl 2-methylbenzo[d]oxazole-4-carboxylateDIBAL-HThis compoundReduction

Formylation Reactions on the Benzo[d]oxazole Core

Direct introduction of a formyl group onto the aromatic ring of a pre-existing 2-methylbenzo[d]oxazole is a key strategy. This electrophilic substitution is challenging due to the specific regiochemistry required. Classical formylation methods, such as the Vilsmeier-Haack or Duff reactions, are often employed, though their success and regioselectivity depend heavily on the substrate and reaction conditions.

Recent advancements have explored metal-free, direct C-H formylation techniques. One such method utilizes dimethyl sulfoxide (DMSO) as the formylating agent. ias.ac.in Although demonstrated on phenolated 1,2,3-triazoles, the principle of using DMSO as a C1 source under oxidative conditions presents a potential pathway for the formylation of the electron-rich benzoxazole ring. ias.ac.in The reaction mechanism is proposed to involve the formation of an electrophilic sulfur species that, after a nih.govscienceandtechnology.com.vn-sigmatropic rearrangement and subsequent hydrolysis, yields the formylated product. ias.ac.in In some cases, unexpected formylation has been observed when using dimethylformamide (DMF) as a solvent at high temperatures, particularly under microwave irradiation, suggesting DMF can also serve as a formyl source. acs.org

Another approach involves the use of formyl cation equivalents, such as 2-benzotriazolyl-1,3-dioxolane. This reagent provides a masked aldehyde group that can be introduced via reaction with an organometallic derivative of the benzoxazole core, followed by hydrolysis to reveal the aldehyde. organic-chemistry.org

Table 1: Examples of Formylation Reactions This table is illustrative of general formylation methods that could be adapted for the target compound.

MethodFormyl SourceTypical ConditionsKey Features
Vilsmeier-HaackPOCl₃/DMF0°C to 100°CClassic method for electron-rich aromatics.
DMSO-MediatedDMSOHigh temperature, often with an oxidant or acidMetal-free, uses an inexpensive C1 source. ias.ac.in
Masked Formylation2-Benzotriazolyl-1,3-dioxolaneReaction with organometallic intermediate, then hydrolysisMild conditions, suitable for complex molecules. organic-chemistry.org

Functional Group Interconversions Leading to the Aldehyde (e.g., from carboxylates)

A reliable route to aldehydes involves the partial reduction of a more oxidized functional group, such as a carboxylic acid or its derivatives (esters, amides), located at the C4 position. This avoids the regioselectivity issues associated with direct formylation. The synthesis would begin with 2-methylbenzo[d]oxazole-4-carboxylic acid or its corresponding ester.

The reduction of amides to aldehydes is a well-established transformation. researchgate.net A particularly effective method for this conversion on a large scale is the reduction of an N-methoxy-N-methyl amide (Weinreb amide) using a reducing agent like lithium aluminum hydride (LiAlH) or diisobutylaluminium hydride (DIBAL-H). researchgate.net This method is known for preventing over-reduction to the alcohol, a common side reaction. The synthesis of 2-methyloxazole-4-carboxaldehyde has been successfully achieved in large quantities using this approach, highlighting its applicability to related heterocyclic systems. researchgate.net

The direct reduction of a carboxylate ester to an aldehyde can also be accomplished, typically using DIBAL-H at low temperatures. Careful control of stoichiometry and temperature is crucial to stop the reaction at the aldehyde stage.

Table 2: Functional Group Interconversion for Aldehyde Synthesis

Starting Material (at C4)ReagentIntermediateKey Advantages
Carboxylic Acid1. SOCl₂ 2. HN(OMe)Me 3. LiAlH₄ or DIBAL-HWeinreb AmideHigh yield, prevents over-reduction, suitable for large scale. researchgate.net
Ester (e.g., Methyl Ester)DIBAL-HN/ADirect conversion, but requires careful temperature control.
NitrileDIBAL-H, followed by hydrolysisImineAlternative to carboxylate reduction.

One-Carbon Homologation–Functionalization Approaches

One-carbon homologation involves extending the carbon framework by a single carbon atom, which is then converted into the desired functional group. rsc.orgresearchgate.netarkat-usa.org For the synthesis of this compound, this would typically start with a 4-halo-2-methylbenzo[d]oxazole (e.g., 4-bromo-2-methylbenzo[d]oxazole).

The process could involve:

Conversion of the halide to an organometallic reagent (e.g., a Grignard or organolithium species).

Reaction of this nucleophilic benzoxazole with an electrophilic one-carbon source that serves as a masked aldehyde (e.g., DMF or a protected formaldehyde equivalent).

Hydrolysis of the resulting intermediate to unveil the aldehyde group.

This strategy is advantageous as it builds the functional group at a pre-defined position, again circumventing regioselectivity problems. The choice of the one-carbon synthon is critical for the success of the reaction. arkat-usa.org

Installation and Retention of the Methyl Group at Position 2

The 2-methyl-benzo[d]oxazole core is most commonly synthesized via the condensation of a 2-aminophenol derivative with acetic acid or one of its activated forms (e.g., acetyl chloride, acetic anhydride). mdpi.com This is a robust and widely used method for forming the oxazole (B20620) ring. The reaction proceeds through an initial acylation of the amino group of the 2-aminophenol to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final benzoxazole ring.

The methyl group at the C2 position is chemically stable and does not typically participate in or interfere with subsequent reactions, such as the formylation or functionalization of the C4 position on the benzene ring. Its installation is a fundamental step in building the core structure before proceeding to the more complex functionalization at C4. A patent describes a process for preparing 2-methylbenzoxazole via the cyclization of hydroxyacetophenone, demonstrating an alternative route to the core structure. google.com

Emerging and Green Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave and ultrasound irradiation have emerged as powerful tools in this regard for the synthesis of heterocyclic compounds, including benzoxazoles. eurekaselect.com

Microwave irradiation has been shown to significantly accelerate the synthesis of benzoxazole derivatives. scienceandtechnology.com.vneurekaselect.comresearchgate.net The condensation reaction between 2-aminophenols and aldehydes or carboxylic acids can often be completed in minutes under microwave heating, compared to several hours required for conventional heating. eurekaselect.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their environmental credentials. scienceandtechnology.com.vn For instance, 2,5-disubstituted benzoxazole derivatives have been successfully synthesized in good to excellent yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions. scienceandtechnology.com.vn This demonstrates a green and efficient pathway to the benzoxazole core. scienceandtechnology.com.vnnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHoursMinutes eurekaselect.com
Energy TransferInefficient, via conduction/convectionEfficient, direct coupling with molecules eurekaselect.comresearchgate.net
YieldsModerate to GoodOften higher scienceandtechnology.com.vn
Solvent UseOften requires high-boiling solventsEnables solvent-free or reduced solvent conditions. scienceandtechnology.com.vn

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. Ultrasound irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature spots. researchgate.netnih.gov

The synthesis of benzoxazoles from the reaction of 2-aminophenols with various starting materials has been successfully promoted by ultrasound. researchgate.netijpbs.com These methods are noted for their short reaction times, high yields, and often milder reaction conditions compared to traditional methods. researchgate.net For example, an efficient and environmentally friendly synthesis of novel benzoxazoles was achieved by irradiating a mixture of azo-linked salicylic acid derivatives and 2-amino-4-chlorophenol with ultrasound at room temperature. researchgate.net This approach highlights the potential of ultrasound to facilitate the construction of the benzoxazole core under benign conditions. researchgate.netnih.gov

Catalysis in Environmentally Benign Media (e.g., Aqueous Systems, Ionic Liquids, Deep Eutectic Solvents)

The synthesis of benzoxazoles is increasingly moving towards green chemistry principles, utilizing non-toxic, recyclable, and environmentally safe solvents. Aqueous systems, ionic liquids (ILs), and deep eutectic solvents (DESs) have emerged as promising media for these transformations.

Aqueous Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes in an aqueous medium under mild conditions organic-chemistry.org. Another approach involves the use of β-cyclodextrin (β-CD) in water, which can promote the van Leusen oxazole synthesis with only catalytic amounts of base at moderate temperatures mdpi.comnih.gov. Furthermore, natural biocatalysts such as amla fruit extract have been employed for the preparation of 2-aryl-1,3-benzoxazoles in water at room temperature researchgate.net.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them an environmentally friendly alternative to volatile organic compounds. One-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids, which can be recovered and reused multiple times without significant loss of yield organic-chemistry.org. For benzoxazole synthesis, Brønsted acidic ionic liquids (BAILs) have been developed as efficient, reusable catalysts. nih.govnih.gov. For instance, a BAIL gel catalyst has been used for the condensation of 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, offering high yields and easy catalyst recovery nih.govnih.gov. Another method utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) under solvent-free ultrasound irradiation, which accelerates the reaction and allows for easy magnetic separation of the catalyst nih.govnih.gov.

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are biodegradable, non-toxic, and inexpensive. The synthesis of benzoxazole derivatives has been achieved in a DES prepared from choline chloride (ChCl) and glycerol, demonstrating the viability of these green solvents in heterocyclic synthesis.

Table 1: Catalysis for Benzoxazole Synthesis in Benign Media

Catalyst/SystemSolvent/MediumKey FeaturesReference
Samarium TriflateAqueousReusable catalyst, mild reaction conditions. organic-chemistry.org
β-cyclodextrin (β-CD) / Et₃NWaterPromotes van Leusen synthesis at 50 °C. mdpi.comnih.gov
Amla Fruit ExtractAqueousNatural biocatalyst, room temperature reaction. researchgate.net
Brønsted Acidic Ionic Liquid (BAIL) GelSolvent-freeHeterogeneous catalyst, reusable for up to 5 runs. nih.govnih.gov
Lewis Acidic Ionic Liquid on Magnetic Nanoparticles (LAIL@MNP)Solvent-free (Ultrasound)Fast reaction (30 min), catalyst recovered with a magnet. nih.govnih.gov
Choline Chloride / GlycerolDeep Eutectic SolventBiodegradable and non-toxic solvent system.

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods by replacing stoichiometric redox reagents with electric current. This approach minimizes waste and allows for unique reaction pathways.

A novel electrochemical method for synthesizing benzoxazoles from readily available anilides has been reported. wikipedia.org This method employs common electrode materials and a simple constant current protocol, tolerating various functional groups and providing good yields. wikipedia.org The reaction proceeds through the electrochemical formation of an amidyl radical, which then undergoes intramolecular cyclization. wikipedia.org The use of hexafluoroisopropyl alcohol (HFIP) as the solvent was found to be crucial for stabilizing the radical intermediate and enabling the desired cyclization.

Another advanced electrochemical strategy involves an "ex-cell" approach using electrochemically generated hypervalent iodine(III) species as a recyclable mediator. researchgate.netresearchgate.net. In this process, the I(III) reagent is generated electrochemically and then added to ortho-iminophenols (formed in situ from 2-aminophenols and aldehydes), leading to clean oxidative cyclization to form benzoxazoles. researchgate.netresearchgate.net. This method is compatible with a wide range of redox-sensitive functional groups that would not be tolerated in a direct "in-cell" electrolysis where the substrate would be oxidized before the mediator. researchgate.net.

Furthermore, an atom-economical and eco-friendly intramolecular Shono-type oxidative coupling of glycine derivatives has been disclosed. This transition-metal- and oxidant-free electrochemical method yields a variety of 2-substituted benzoxazoles, generating only H₂ as a byproduct.

Table 2: Electrochemical Synthesis of Benzoxazoles

MethodStarting MaterialKey FeaturesReference
Direct Constant Current ElectrolysisAnilidesReagent-free, forms an amidyl radical intermediate, requires HFIP solvent. wikipedia.org
Indirect "Ex-cell" Electrolysiso-Aminophenols + AldehydesUses an electrochemically generated and recyclable hypervalent iodine(III) mediator. researchgate.netresearchgate.net
Intramolecular Shono-type CouplingGlycine derivativesTransition-metal- and oxidant-free; H₂ is the only byproduct.

Biocatalysis in Oxazole Synthesis

While the biosynthesis of the oxazole ring is known in nature, typically involving enzymatic cyclization and oxidation of serine or threonine precursors, the application of isolated enzymes or whole-cell systems for the in vitro synthesis of benzoxazoles is not widely documented. wikipedia.org. However, the principles of biocatalysis, particularly in the context of green chemistry, have been explored using natural products and materials as catalysts.

A notable example is the use of amla fruit extract as a natural and environmentally friendly biocatalyst for the one-pot synthesis of 2-aryl-1,3-benzoxazoles. This method proceeds at room temperature through the reaction of o-aminophenol and substituted aryl aldehydes, offering a low-cost and green alternative to conventional catalysts researchgate.net. Similarly, natural clays (red, white, and black) have been employed as biocatalysts for the synthesis of 2,4-disubstituted oxazoles via the condensation of substituted acetophenone with urea. These reactions are conducted under green media and produce good yields tandfonline.com. These examples, while not using purified enzymes, leverage naturally derived materials to catalyze the formation of the oxazole core, aligning with the broader goals of biocatalysis.

Table 3: Biocatalysis and Naturally-Derived Catalysts in Oxazole Synthesis

CatalystReaction TypeKey FeaturesReference
Amla Fruit ExtractSynthesis of 2-aryl-1,3-benzoxazolesLow-cost, non-volatile, operates at room temperature. researchgate.net
Natural Clays (Red, White, Black)Synthesis of 2,4-disubstituted oxazolesGreen media, good product yields. tandfonline.com

Large-Scale Synthetic Considerations and Process Optimization for Related Oxazole-Carbaldehydes

The transition from laboratory-scale synthesis to large-scale industrial production of specific oxazole-carbaldehydes requires significant process optimization. A documented large-scale preparation of 2-methyloxazole-4-carboxaldehyde, a structurally similar compound to the target molecule, highlights key industrial challenges and solutions. The preparation was successfully scaled to produce 10-kg batches.

A critical step in this large-scale synthesis is the reduction of a corresponding N-methoxy-N-methyl amide (Weinreb amide) intermediate using lithium aluminium hydride (LiAlH₄), followed by a carefully controlled workup and isolation by crystallization. The physical characteristics of the final aldehyde product present significant challenges in handling and isolation on a large scale.

General strategies for scaling up the synthesis of related benzoxazoles often involve:

Selection of robust reactions: Methods that avoid sensitive reagents or intermediates are preferred. For example, syntheses that start from readily available carboxylic acids or utilize stable precursors are advantageous.

Catalyst efficiency and recyclability: For catalytic processes, especially those using expensive metals like palladium or copper, catalyst loading must be minimized, and efficient recovery and recycling protocols are essential for economic viability organic-chemistry.orgijpbs.com. The use of heterogeneous catalysts, such as copper(II) oxide or copper(II) ferrite nanoparticles, is particularly attractive as they can be recovered by filtration and reused organic-chemistry.org.

Solvent and waste management: Minimizing solvent use (e.g., solvent-free reactions) and replacing hazardous solvents with greener alternatives like water or ionic liquids are crucial considerations nih.govnih.govnih.gov. This not only reduces environmental impact but also simplifies product isolation and purification.

Telescoping reactions: One-pot or sequential domino reactions, where intermediates are not isolated, can significantly improve process efficiency, reduce waste, and lower operational costs. An example is the one-pot domino acylation-annulation reaction to synthesize benzoxazoles under microwave conditions organic-chemistry.org.

By focusing on these areas, synthetic routes for compounds like this compound can be optimized for safe, economical, and sustainable large-scale production.

Reactivity and Derivatization Studies of 2 Methylbenzo D Oxazole 4 Carbaldehyde

Transformations Involving the Benzo[d]oxazole Heterocycle

The benzo[d]oxazole ring is an electron-rich heteroaromatic system. Its reactivity is influenced by the fused benzene (B151609) ring and the presence of both nitrogen and oxygen heteroatoms. The methyl group at the 2-position and the carbaldehyde at the 4-position further modify the electronic landscape of the ring, directing its reactivity in various transformations.

Electrophilic and Nucleophilic Reactivity of the Ring System

The benzo[d]oxazole ring system, like other oxazoles, is generally susceptible to electrophilic attack, although it is less reactive than purely carbocyclic aromatic rings like benzene. The presence of electron-donating groups typically activates the ring towards electrophilic substitution. numberanalytics.comsemanticscholar.org For the oxazole (B20620) ring itself, electrophilic substitution generally occurs at the C5 position. semanticscholar.orgwikipedia.org However, in 2-Methylbenzo[d]oxazole-4-carbaldehyde, the positions on the benzene portion of the heterocycle (C5, C6, C7) are the most likely sites for electrophilic aromatic substitution. The directing effects of the fused oxazole and the carbaldehyde group will determine the precise regioselectivity.

Nucleophilic substitution reactions on the oxazole ring are less common and typically require the presence of a good leaving group. semanticscholar.orgtandfonline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. semanticscholar.orgpharmaguideline.com In the case of this compound, direct nucleophilic attack on the ring is unlikely unless a leaving group is present at the C2 position. The existing methyl group is not a leaving group, making such reactions challenging without prior modification. However, activation of amides with reagents like triflic anhydride (B1165640) can facilitate nucleophilic addition-cyclization to form the benzoxazole (B165842) ring, demonstrating the susceptibility of precursors to nucleophilic attack. nih.gov

Reaction TypeGeneral Reactivity of Benzoxazole RingInfluencing Factors on this compound
Electrophilic Substitution Occurs on the benzene ring; oxazole is less reactive than benzene. numberanalytics.comThe carbaldehyde group is deactivating, while the fused oxazole ring directs substitution. The most likely positions are C5, C6, and C7.
Nucleophilic Substitution Rare; typically requires a leaving group at the electron-deficient C2 position. semanticscholar.orgThe C2 position is blocked by a methyl group, making direct SNAr on the heterocycle unlikely without modification.

Ring Transformations and Rearrangement Reactions (e.g., Smiles rearrangement)

The benzoxazole core can participate in various ring transformation and rearrangement reactions, which are valuable for synthesizing new heterocyclic structures.

One notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.gov This rearrangement typically involves a system where two aromatic rings are linked by a heteroatom bridge (X-Z-Ar-Y), and it allows for the migration of one aromatic ring. In the context of benzoxazoles, derivatives can be designed to undergo this rearrangement, leading to the formation of new heterocyclic systems. For instance, S-alkylated benzoxazole-2-thiol can undergo a Smiles rearrangement through the nucleophilic attack of a nitrogen atom at the benzoxazole ring carbon, forming a spiro intermediate which then rearranges. nih.gov

Other base-catalyzed rearrangements can transform one heterocyclic system into another. For example, studies have shown that 3-(2-hydroxyphenyl)tetrahydrobenzisoxazoles can rearrange under basic conditions to form benzoxazoles. rsc.org While this is the formation of a benzoxazole rather than a reaction of one, it illustrates the potential for skeletal rearrangements in related systems. Such transformations often proceed through ring-opening and subsequent ring-closing steps.

Directed Ortho Metalation (DoM) Strategies for Benzo[d]oxazoles

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgnumberanalytics.com The method relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This creates a stabilized aryllithium intermediate that can be trapped with various electrophiles. organic-chemistry.orgwikipedia.org

For this compound, several atoms could potentially act as a DMG. The nitrogen atom of the oxazole ring and the oxygen atom of the carbaldehyde group are both Lewis basic and capable of coordinating to lithium. wikipedia.org This chelation would likely direct metalation to the C5 position of the benzene ring, which is ortho to the carbaldehyde group. The oxazole ring itself can also direct metalation. The relative directing ability of the formyl group versus the heterocyclic system would determine the ultimate site of lithiation. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) is common in these reactions to prevent addition to the carbaldehyde. unblog.fr

Potential Directing GroupLikely Site of MetalationRequired ReagentsSubsequent Reaction
Carbaldehyde (-CHO)C5-positionStrong, non-nucleophilic base (e.g., LDA, LTMP) at low temperature. unblog.frQuenching with an electrophile (E+) to introduce a new substituent at C5.
Oxazole NitrogenC7-positionOrganolithium reagent (e.g., n-BuLi, s-BuLi).Trapping with an electrophile to functionalize the C7 position.

Reactions of the Carbaldehyde Functional Group

The carbaldehyde group at the C4 position is a highly reactive and versatile functional handle. It readily undergoes reactions typical of aldehydes, such as nucleophilic additions and condensations, providing a primary avenue for the derivatization of the parent molecule. chemimpex.com

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the carbaldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then protonated upon workup to yield a secondary alcohol.

Common nucleophiles used in these reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add alkyl, aryl, or vinyl groups to the carbonyl, yielding the corresponding secondary alcohols.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) donate a hydride ion (H⁻) to reduce the aldehyde to a primary alcohol, 2-Methyl-4-(hydroxymethyl)benzo[d]oxazole.

Cyanide: The addition of a cyanide ion (from NaCN or KCN) forms a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and other derivatives.

The reactivity of the aldehyde can be influenced by the electronic properties of the benzo[d]oxazole ring system. askfilo.com

Condensation and Imine Formation

The carbaldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. mdpi.com This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is often catalyzed by acid and typically requires the removal of water to drive the equilibrium towards the product.

This reaction is a cornerstone for building larger molecular scaffolds. For example, reaction with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively. The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a related transformation that highlights the utility of formyl groups in synthesis. researchgate.net The formation of imines from this compound opens pathways to a vast number of derivatives with potential applications in medicinal chemistry and materials science. The stability and yield of the resulting imine can be influenced by the electronic nature of the substituents on the reacting amine. mdpi.com


Asymmetric α-Functionalization of Aldehydes

The aldehyde functional group in this compound is a prime site for introducing chirality through asymmetric α-functionalization. Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes via enamine intermediates. nih.govacs.org While α-branched aldehydes can present challenges due to steric hindrance and potential issues with reactivity and selectivity, methods have been developed to address these complexities. nih.gov

One notable strategy is the proline-catalyzed electrophilic amination of aldehydes using dialkyl azodicarboxylates. nih.gov Although initially developed for α-branched aliphatic aldehydes, the principles can be extended to aromatic aldehydes. The reaction proceeds through the formation of a chiral enamine intermediate, which then attacks the electrophilic nitrogen source. The stereochemical outcome is dictated by the chiral catalyst, which shields one face of the enamine, leading to the preferential formation of one enantiomer. In early studies, high catalyst loadings and long reaction times were sometimes necessary, with variable enantioselectivity observed for α-aryl aldehydes. nih.gov

More recent developments in organocatalysis have introduced more sophisticated catalysts, such as α,α-diarylprolinol silyl (B83357) ethers, which have demonstrated broad applicability in the stereoselective formation of C-C, C-N, C-F, C-Br, and C-S bonds at the α-position of aldehydes with high yields and excellent enantioselectivities. acs.org Another key reaction is the direct proline-catalyzed asymmetric α-aminoxylation, which utilizes nitrosobenzene (B162901) as an oxygen source to generate α-anilinoxy aldehydes. nih.gov Optimization of reaction conditions, such as low temperatures, has been shown to be crucial for achieving high enantioselectivity in the α-aminoxylation of aldehydes. nih.gov

These organocatalytic methods represent a strategic approach to introduce a stereocenter adjacent to the formyl group of this compound, providing access to a diverse range of chiral derivatives.

Reduction Strategies for the Aldehyde Group

The selective reduction of the aldehyde group in this compound to the corresponding primary alcohol, (2-methylbenzo[d]oxazol-4-yl)methanol, is a fundamental transformation. Various reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.

For a complete reduction of the aldehyde, strong hydride reagents are effective. A relevant example is the large-scale preparation of 2-methyloxazole-4-carboxaldehyde, where the corresponding N-methoxy-N-methyl amide was reduced using lithium aluminium hydride (LiAlH₄). researchgate.net This powerful reducing agent would readily convert the aldehyde functionality in this compound to the primary alcohol.

For more chemoselective reductions, particularly in the presence of other reducible functional groups, milder reagents are preferred. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones to alcohols. commonorganicchemistry.commasterorganicchemistry.com It is known for its mild nature and tolerance of many other functional groups, such as esters and amides. commonorganicchemistry.commasterorganicchemistry.com The reduction of aldehydes with NaBH₄ is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) and proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.comugm.ac.id This method offers a straightforward and efficient way to synthesize the corresponding alcohol derivative of this compound. It is important to note that in the case of conjugated aldehydes, sodium borohydride can sometimes lead to the reduction of the carbon-carbon double bond in addition to the carbonyl group. sci-hub.se However, for a simple aromatic aldehyde like the title compound, selective reduction of the carbonyl is expected.

Reducing AgentSubstrateProductKey Features
Lithium Aluminium Hydride (LiAlH₄)N-methoxy-N-methyl amides, AldehydesAlcoholsPowerful reducing agent, typically used for complete reduction.
Sodium Borohydride (NaBH₄)Aldehydes, KetonesPrimary and Secondary AlcoholsMild and chemoselective, tolerates many other functional groups. commonorganicchemistry.commasterorganicchemistry.com

Reactivity of the Methyl Group at Position 2 (e.g., selective functionalization)

The methyl group at the 2-position of the benzoxazole ring is activated by the adjacent electron-withdrawing imine-like nitrogen atom, rendering its protons acidic. This acidity allows for deprotonation and subsequent reaction with electrophiles, providing a handle for selective functionalization.

A classic example of this reactivity is the condensation reaction with aromatic aldehydes. In the presence of a solid base like KF-Al₂O₃, 2-methylbenzoxazole (B1214174) can react with various aromatic aldehydes to furnish 2-styrylbenzoxazoles in high yields. researchgate.net This reaction proceeds through the deprotonation of the 2-methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the styryl derivative. This transformation demonstrates a practical method for extending the conjugation of the benzoxazole system and introducing diverse aryl substituents.

The general scheme for this condensation reaction is as follows:

Step 1: Deprotonation of the 2-methyl group by a base to form a nucleophilic carbanion.

Step 2: Nucleophilic attack of the carbanion on the carbonyl carbon of an aromatic aldehyde.

Step 3: Dehydration of the resulting aldol-type intermediate to yield the 2-styrylbenzoxazole.

This reactivity allows for the synthesis of a variety of derivatives by simply changing the aromatic aldehyde used in the reaction.

Strategic Derivatization for Library Synthesis and Target Molecule Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the strategic derivatization of the benzo ring of this compound. To employ these methods, the benzo ring must first be functionalized with a suitable handle, typically a halogen atom (Br, I) or a triflate group. These groups can then be subjected to reactions like the Suzuki-Miyaura or Heck coupling to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for the synthesis of biaryls and has a broad substrate scope and functional group tolerance. For instance, a bromo-substituted this compound could be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of arylated benzoxazole derivatives. The efficiency of the Suzuki-Miyaura coupling has been demonstrated for a range of halogenated aminopyrazoles, highlighting its utility in the functionalization of heterocyclic systems. researchgate.net

The Heck reaction is another powerful palladium-catalyzed method that couples an organohalide with an alkene to form a substituted alkene. libretexts.org This reaction provides a means to introduce vinyl groups onto the benzo ring of the benzoxazole scaffold. The catalytic cycle of the Heck reaction involves the oxidative addition of the organohalide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Highly active palladium(II) catalysts with pyridylbenzoimidazole ligands have been developed for the Heck reaction of aryl bromides under phosphine-free conditions. lookchem.com

Cross-Coupling ReactionSubstratesProductCatalyst System
Suzuki-MiyauraOrganohalide, Organoboron compoundBiaryl or vinyl derivativePalladium catalyst, Base
HeckOrganohalide, AlkeneSubstituted alkenePalladium catalyst, Base

These cross-coupling strategies allow for the late-stage functionalization of the benzoxazole core, enabling the synthesis of complex molecules and combinatorial libraries for drug discovery and materials science.

Annulation and cycloaddition reactions provide a powerful strategy for constructing fused ring systems onto the benzoxazole core, leading to more complex polycyclic architectures.

One such approach is the [4+1] annulation reaction. For example, a pyrrolidine-catalyzed [4+1] annulation of ynals with N-protected-2-aminophenols has been reported for the synthesis of benzoxazoles. nih.govresearchgate.net While this reaction builds the benzoxazole ring itself, similar principles of annulation can be envisioned to build upon the existing benzoxazole scaffold.

A more direct example is the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargyl alcohols. rsc.org This reaction proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure process to form 1,4-benzoxazine scaffolds. This transformation demonstrates that the benzoxazole ring can participate in annulation reactions to generate larger heterocyclic systems.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, also presents potential for the derivatization of the benzoxazole system. While direct participation of the benzene ring of the benzoxazole in a Diels-Alder reaction is generally difficult due to its aromaticity, derivatization of the ring with a diene functionality could enable subsequent cycloaddition reactions. For example, the synthesis of functionalized carbazole (B46965) derivatives has been achieved through the Diels-Alder reaction of indole-based dienes with various dienophiles. metu.edu.tr A similar strategy could be envisioned for this compound, where the benzo ring is first elaborated into a diene, which could then undergo cycloaddition to build a new carbocyclic ring.

These annulation and cycloaddition strategies offer sophisticated methods for expanding the structural complexity of the this compound framework, leading to novel polycyclic heterocyclic compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methylbenzo[d]oxazole-4-carbaldehyde. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, generally between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons at the 2-position would resonate as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm. The aromatic protons on the benzo[d]oxazole ring system would exhibit complex splitting patterns in the range of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling constants being dependent on their position relative to the aldehyde and oxazole (B20620) moieties.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and would appear at a characteristic chemical shift of approximately δ 190 ppm. The carbon of the methyl group would be found in the upfield region (around δ 15-25 ppm). The carbons of the benzoxazole (B165842) core, including the C=N carbon, would resonate in the aromatic region (δ 110-165 ppm). mdpi.com Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) 9.5 - 10.5 (s) ~190
Methyl (-CH₃) 2.5 - 3.0 (s) 15 - 25
Aromatic (Ar-H) 7.0 - 8.5 (m) 110 - 155
Oxazole (C=N) - ~162

s = singlet, m = multiplet. Predicted values are based on typical ranges for these functional groups in related heterocyclic systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, with the molecular formula C₉H₇NO₂, the calculated monoisotopic mass is 161.04768 Da. chem960.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ at m/z 161.0549. An experimental measurement matching this value within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₉H₇NO₂ chem960.com
Molecular Weight 161.16 g/mol chem960.com
Exact Mass 161.04768 Da chem960.com
Monoisotopic Mass 161.04768 Da chem960.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1710 cm⁻¹. Another key feature would be the C=N stretching vibration of the oxazole ring, which appears around 1550-1650 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds like the aromatic C=C bonds often produce stronger signals than in IR spectroscopy. The symmetric vibrations of the benzoxazole ring system would also be prominent. nih.gov Computational methods can be used to simulate Raman spectra and aid in the assignment of vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1680 - 1710
Oxazole (C=N) Stretch 1550 - 1650
Aromatic (C=C) Stretch 1450 - 1600
Aromatic (C-H) Stretch 3000 - 3100
Methyl (C-H) Stretch 2850 - 2960

X-ray Crystallography for Solid-State Structure Determination of Analogues and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique is widely applied to its analogues and derivatives. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine bond lengths, bond angles, and torsional angles with high precision. This information confirms the molecular connectivity and reveals the molecule's conformation in the solid state. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules pack together in the crystal lattice. nih.gov For derivatives of this compound, this technique would provide invaluable insight into their stereochemistry and supramolecular assembly. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its final purity.

Thin Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the starting materials, intermediates, and the final product can be separated based on their polarity. The components are visualized, often using UV light, allowing for a quick assessment of the reaction's completion. nih.gov

Column Chromatography is the standard method for the preparative purification of benzoxazole derivatives. mdpi.comrsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (or mixture of solvents) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound. chemimpex.com The sample is injected into a column with a high-performance packing material, and the components are separated with high resolution. A detector, such as a UV-Vis detector, quantifies the amount of each component as it elutes from the column. This allows for the precise determination of purity, often expressed as a percentage of the main peak area relative to the total area of all peaks. chemimpex.com

Table 4: List of Chemical Compounds

Compound Name
This compound
2-methylbenzoxazole (B1214174)

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of 2-Methylbenzo[d]oxazole-4-carbaldehyde. researchgate.netresearchgate.net Methods such as DFT with the B3LYP functional are commonly used to optimize the molecule's geometric structure and calculate its electronic characteristics. researchgate.netresearchgate.net

A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions.

Furthermore, population analysis methods like Natural Bond Orbital (NBO) and Mulliken charge analysis are employed to determine the distribution of electron density and atomic charges across the molecule. researchgate.net For instance, in a study on a related compound, 2-methyl-5,7-dinitrobenzo[d]oxazole, NBO and Mulliken analyses were used to identify the most likely centers for nucleophilic attack. researchgate.net Such calculations can pinpoint specific atoms, like the carbon atoms of the benzene (B151609) ring or the C2 carbon of the oxazole (B20620) ring, as potential reaction sites. researchgate.net Global and local reactivity descriptors, including electronegativity, chemical hardness, and Fukui functions, are also calculated to provide a comprehensive prediction of the molecule's reactivity towards electrophilic and nucleophilic agents. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. researchgate.net These simulations model the physical movements of atoms and molecules, providing a dynamic view of the compound's behavior that complements the static picture from quantum chemical calculations. researchgate.net

In a typical MD simulation, the ligand-receptor interactions are studied to understand binding modes and stability. nih.govnih.gov The process involves placing the molecule in a simulated environment (e.g., a solvent box) and applying a force field to govern the interactions between atoms. By solving Newton's equations of motion, the trajectory of each atom is tracked over a set period, often nanoseconds. researchgate.net

Analysis of these trajectories can reveal the compound's preferred conformations, rotational barriers of bonds, and its flexibility. It also allows for the detailed study of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with surrounding molecules like solvents or biological targets. nih.govrsc.org Metrics such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule or its complexes, which is particularly important in drug design for evaluating the binding of a ligand to a protein's active site. researchgate.net

Prediction of Molecular Properties (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Descriptors)

Computational methods are routinely used to predict key molecular properties that are indicative of a compound's pharmacokinetic behavior, such as its absorption and distribution in biological systems. For this compound, several important descriptors have been calculated. chem960.com

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a drug's ability to permeate cell membranes. researchgate.net A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. researchgate.net The calculated TPSA for this compound is 43.1 Ų, suggesting good potential for cell permeability. chem960.com

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The XLogP3 value, a computationally predicted LogP, for this compound is 1.6. chem960.com This value falls within a range that suggests a balance between solubility in aqueous and lipid environments, which is often desirable for drug candidates.

Hydrogen bond descriptors indicate the potential for forming hydrogen bonds, which are crucial for molecular recognition and binding. This compound is predicted to have 3 hydrogen bond acceptors and 0 hydrogen bond donors. chem960.com

Predicted Molecular Properties of this compound
PropertyPredicted ValueSignificance
Topological Polar Surface Area (TPSA)43.1 Ų chem960.comPredicts cell permeability and oral bioavailability. researchgate.net
LogP (XLogP3)1.6 chem960.comIndicates lipophilicity and solubility balance.
Hydrogen Bond Acceptor Count3 chem960.comPotential to accept hydrogen bonds in interactions.
Hydrogen Bond Donor Count0 chem960.comInability to donate hydrogen bonds.
Rotatable Bond Count1 chem960.comRelates to conformational flexibility.
Exact Mass161.0477 g/mol chem960.comPrecise mass of the most abundant isotope.
Molecular Weight161.16 g/mol chem960.comAverage mass of the molecule.

In Silico Studies of Reaction Mechanisms and Catalysis

In silico studies are instrumental in investigating the plausible mechanisms of chemical reactions involving this compound. By modeling the reaction pathways at a quantum mechanical level, researchers can gain insights that are difficult to obtain through experimentation alone.

DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. nih.gov For example, a study on the reaction of benzaldehyde (B42025) with an amine investigated three distinct transition states corresponding to nucleophilic attack, internal rearrangement, and the final elimination of a water molecule to form the product. nih.gov A similar approach could be applied to reactions involving the aldehyde group of this compound.

Furthermore, computational models can predict how the molecule might behave under catalytic conditions. As seen in studies of related benzoxazoles, quantum chemical calculations can determine the most thermodynamically stable products of a reaction, such as the adducts formed from nucleophilic addition. researchgate.net By calculating the total energies of possible products, the most favorable reaction pathway can be established, providing a theoretical basis for understanding the compound's reactivity and potential catalytic applications. researchgate.net

Isomer Stability and Energy Calculations

Computational chemistry provides a reliable method for assessing the relative stability of isomers of this compound. Positional isomers, such as 2-Methylbenzo[d]oxazole-6-carbaldehyde, can be compared by calculating their total energies using quantum mechanical methods like DFT. chem960.com

The fundamental principle is that the isomer with the lowest calculated total energy is the most thermodynamically stable. These calculations can be performed for molecules in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect solution-phase stability. researchgate.net The energy differences between isomers can help explain their relative abundance in synthesis products and their potential for interconversion. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) can also be used to compare the photophysical properties of different isomers. mdpi.com

Applications and Broader Research Impact of 2 Methylbenzo D Oxazole 4 Carbaldehyde

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

The utility of 2-Methylbenzo[d]oxazole-4-carbaldehyde as a synthetic building block is rooted in the reactivity of its aldehyde functional group. Aldehydes are well-established precursors in a multitude of chemical transformations, making this compound a versatile starting point for constructing more elaborate molecular architectures. The benzoxazole (B165842) moiety itself is a stable heterocyclic system that can be carried through various reaction sequences.

The aldehyde group can readily participate in a wide array of chemical reactions, including:

Nucleophilic Addition: Reacting with nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig Reaction: Allowing for the formation of carbon-carbon double bonds, thus enabling chain elongation and the synthesis of complex olefins.

Reductive Amination: Serving as a key step in the formation of new carbon-nitrogen bonds to produce substituted amines.

Condensation Reactions: Such as the aldol (B89426) or Knoevenagel condensations, which are fundamental in the creation of larger, more functionalized molecules.

These reactions underscore the potential of this compound as a foundational element in the multistep synthesis of complex organic molecules, including natural products and novel pharmaceutical agents.

Contributions to Medicinal Chemistry Research

The benzoxazole scaffold is a privileged structure in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit biological activity. mdpi.comnih.gov This has led to the exploration of benzoxazole derivatives in various therapeutic areas.

Design of Novel Heterocyclic Scaffolds

This compound is an ideal precursor for the synthesis of new and diverse heterocyclic systems. The aldehyde group provides a reactive handle to build additional rings onto the existing benzoxazole core. For instance, it can be used in condensation reactions with various dinucleophiles to construct fused heterocyclic systems. The resulting complex scaffolds are of significant interest in drug discovery as they can present unique three-dimensional arrangements of functional groups, potentially leading to novel interactions with biological targets. While the broader class of benzoxazole derivatives is widely used in the synthesis of new heterocyclic compounds, specific studies detailing the use of this compound for this purpose are not extensively documented in publicly available research. researchgate.netorganic-chemistry.orgnih.gov

Ligand Design for Chemical Biology Studies

In chemical biology, small molecules are often designed as ligands to probe the function of proteins and other biomolecules. The benzoxazole structure can serve as a core scaffold for such ligands, and the aldehyde group of this compound can be chemically modified to introduce pharmacophores or reactive groups for target engagement. For example, the aldehyde could be converted into an amine, which can then be acylated to generate a library of amides for screening against a particular biological target. Research has shown that benzoxazole-based structures can be effective ligands, for instance, in the development of transition metal complexes with DNA-binding and antitumor activity. nih.gov However, specific research focused on this compound as a starting point for ligand design is not yet widely reported.

Exploration in Agrochemical Research

The benzoxazole ring is a component of some commercially successful agrochemicals, highlighting the potential for new derivatives in this sector. researchgate.netmdpi.comnih.gov Compounds containing this scaffold have been investigated for a range of activities, including herbicidal, fungicidal, and insecticidal properties. The aldehyde functionality of this compound allows for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones, and oximes, which could be screened for agrochemical activity. A comprehensive review of benzoxazole derivatives in agrochemical discovery indicates the broad potential of this class of compounds. researchgate.netmdpi.comnih.gov Despite this, dedicated studies on the agrochemical applications stemming specifically from this compound are not prevalent in the current body of scientific literature.

Potential in Material Science Applications

Heterocyclic compounds, including benzoxazoles, are of growing interest in material science due to their electronic and photophysical properties. They have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. The aldehyde group of this compound could be utilized to polymerize or graft the benzoxazole moiety onto other materials, potentially imparting desirable properties such as thermal stability or fluorescence. While the general class of oxazole-containing compounds is being investigated for applications in polymers and coatings, specific research detailing the use of this compound in material science is limited. chemimpex.com

Investigations in Flavor and Fragrance Chemistry

While there is some exploration of oxazole-containing compounds in the flavor and fragrance industry, there is no specific, publicly available research that investigates the organoleptic properties or applications of this compound. chemimpex.com The sensory profile of a molecule is highly dependent on its specific structure, and thus, it is not possible to extrapolate the potential flavor or fragrance characteristics of this particular compound from related structures.

Interactive Data Table: Potential Applications of this compound

Field of Research Role of this compound Key Reactive Feature Potential Outcome
Complex Molecule ConstructionVersatile Synthetic Building BlockAldehyde GroupSynthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal ChemistryPrecursor for Bioactive MoleculesBenzoxazole Scaffold and Aldehyde GroupDesign of novel heterocyclic scaffolds and potential ligands for chemical biology.
Agrochemical ResearchIntermediate for Active IngredientsAldehyde GroupDevelopment of new herbicides, fungicides, and insecticides.
Material ScienceComponent for Functional MaterialsBenzoxazole ScaffoldCreation of materials with specific electronic or photophysical properties.
Flavor and FragranceNot yet investigatedN/AUnknown

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylbenzo[d]oxazole-4-carbaldehyde, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via palladium acetate-catalyzed cyclization of N-phenylacetamide derivatives under reflux conditions with glacial acetic acid as a catalyst. Key steps include refluxing at controlled temperatures (e.g., 68–71°C) and purification via reduced-pressure solvent evaporation . To optimize yields, researchers should:

  • Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Adjust stoichiometric ratios of reactants (e.g., substituted benzaldehydes).
  • Monitor reaction progress using TLC or HPLC to minimize side products.
    • Validation : Characterization via 1H^1H-NMR (e.g., δ 2.62 ppm for methyl groups), IR (e.g., 1769 cm1^{-1} for carbonyl), and HRMS ensures product purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 2.40–2.62 ppm) and aromatic protons (δ 7.04–7.35 ppm). 13C^{13}C-NMR confirms carbonyl (δ 168.92 ppm) and oxazole ring carbons .
  • IR Spectroscopy : Peaks at 1620–1769 cm1^{-1} validate aldehyde and oxazole functionalities .
  • HRMS : Precise mass determination (e.g., 192.0660 for C10_{10}H9_9NO3_3) distinguishes isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • QSAR Studies : Use SMILES notation (e.g., c1cc(ccc1c2nc(co2)C=O)[N+](=O)[O-]) to model electronic properties and logP values .
  • Molecular Docking : Leverage InChIKey identifiers (e.g., ONBLATNTJYSAQO-UHFFFAOYSA-N) to simulate interactions with biological targets like GLP1 receptors .
  • Quantum Chemistry : Apply tools like CC-DPS for thermodynamic stability predictions and reaction pathway simulations .

Q. How should researchers address contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) in enzyme inhibition studies.
  • Control Experiments : Compare with structurally related compounds (e.g., 2-methylbenzo[d]oxazole derivatives in BLD Pharm studies) to isolate functional group effects .
  • Data Triangulation : Cross-reference bioactivity data with spectroscopic purity checks to rule out impurities .

Q. What strategies are effective for studying the compound’s role in medicinal chemistry (e.g., anti-inflammatory or antimicrobial applications)?

  • Methodological Answer :

  • Biochemical Assays : Use enzyme-linked immunosorbent assays (ELISAs) to measure inhibition of COX-2 or TNF-α.
  • Structure-Activity Relationship (SAR) : Modify the aldehyde group to esters or amides and evaluate changes in potency .
  • In Vivo Models : Test derivatives in zebrafish or murine models for bioavailability and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methylbenzo[d]oxazole-4-carbaldehyde
Reactant of Route 2
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Reactant of Route 2
2-Methylbenzo[d]oxazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.